((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent .
Vorbereitungsmethoden
The synthesis of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium involves a multi-step process. The starting material, 4-bromoquinoline, undergoes a series of reactions including Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . These reactions are carried out under eco-friendly conditions, making the process both efficient and sustainable . Industrial production methods scale up these reactions using advanced equipment like twin-screw extruders to ensure high yield and purity .
Analyse Chemischer Reaktionen
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce cyclopropyl-substituted quinolines .
Wissenschaftliche Forschungsanwendungen
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium involves its interaction with specific molecular targets. In the case of pitavastatin synthesis, the compound acts as an HMG-CoA reductase inhibitor, which is crucial for reducing cholesterol levels . The molecular pathways involved include the inhibition of the mevalonate pathway, leading to decreased synthesis of cholesterol and other isoprenoids .
Vergleich Mit ähnlichen Verbindungen
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium is unique due to its specific structure and reactivity. Similar compounds include:
2-Cyclopropyl-4-(4-fluorophenyl)quinoline: Shares a similar quinoline core but lacks the triphenylphosphonium group.
4-(4-Fluorophenyl)quinoline: Another quinoline derivative with different substituents.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different aromatic systems.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C37H31BrFNP+ |
---|---|
Molekulargewicht |
619.5 g/mol |
IUPAC-Name |
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1; |
InChI-Schlüssel |
NLIQETRDGNRDCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.